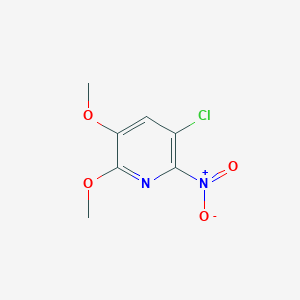

3-Chloro-5,6-dimethoxy-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dimethoxy-6-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4/c1-13-5-3-4(8)6(10(11)12)9-7(5)14-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOGVXFPKFMNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Chloro 5,6 Dimethoxy 2 Nitropyridine Analogues

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. nih.gov In this pathway, a nucleophile attacks an aromatic ring carbon atom that is bonded to a suitable leaving group, proceeding through a high-energy intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, particularly nitro groups, is crucial for stabilizing this anionic intermediate and facilitating the reaction. researchgate.net For nitropyridines, the SNAr mechanism is a primary route for introducing a wide range of functional groups.

The reactivity of the pyridine (B92270) ring in SNAr reactions is profoundly influenced by its substituents. The nitro group (–NO2) is one of the most powerful activating groups for SNAr due to its strong electron-withdrawing nature through both inductive and resonance effects. wikipedia.orgrsc.org It delocalizes the negative charge of the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction. researchgate.net This activation is most pronounced at the ortho and para positions relative to the nitro group. In 3-Chloro-5,6-dimethoxy-2-nitropyridine, the chlorine atom at the C-3 position is ortho to the C-2 nitro group, making it highly activated towards nucleophilic displacement.

Methoxy (B1213986) (–OCH3) groups are generally considered electron-donating through resonance and electron-withdrawing through induction. Their net effect on the reactivity of the pyridine ring in SNAr reactions depends on their position relative to the reaction center. In the case of this compound, the methoxy groups are located at the C-5 and C-6 positions.

The C-5 methoxy group is para to the C-2 nitro group and meta to the C-3 chlorine. Its electron-donating resonance effect could potentially decrease the electrophilicity of the pyridine ring, but its position relative to the reaction site (C-3) is critical. The C-6 methoxy group is meta to the nitro group and ortho to the C-5 methoxy group. Its electronic contribution further modulates the ring's reactivity. Studies on related systems, such as 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine, have shown that these molecules readily undergo SNAr reactions, indicating that the activating effect of the nitro group can overcome any deactivating influence from the methoxy substituent. researchgate.net In some cases, methoxy groups can also influence the regioselectivity of nucleophilic attack on polysubstituted rings. acs.org

Vicarious Nucleophilic Substitution (VNS) is a powerful variant of nucleophilic aromatic substitution that allows for the formal substitution of a hydrogen atom, typically ortho or para to a nitro group, with a carbon, nitrogen, or oxygen nucleophile. nih.govscispace.com The reaction involves a nucleophile that carries a leaving group at the nucleophilic center (e.g., carbanions stabilized by sulfonyl or chloro groups). nih.gov

The mechanism of VNS on nitropyridines proceeds in two key steps:

Addition : A carbanion adds to an electron-deficient carbon atom of the nitropyridine ring, forming an anionic σ-adduct (a Meisenheimer-type adduct). nih.gov

β-Elimination : A base induces the elimination of the leaving group from the newly attached substituent, leading to the rearomatization of the ring and the formation of the substituted product. nih.govacs.org

This methodology has been successfully applied to the alkylation and amination of various 3-nitropyridine derivatives. acs.orgrsc.org For instance, sulfonyl-stabilized carbanions react with electrophilic nitropyridines to yield C-H alkylation products. nih.govnih.gov Mechanistic studies have revealed that steric hindrance can play a significant role; if the planarization required for the elimination step is sterically inhibited, the reaction may stop at the stable Meisenheimer adduct stage. acs.org VNS provides a transition-metal-free pathway for the C-H functionalization of nitropyridines, offering a valuable tool for creating complex molecular architectures. nih.gov

Kinetic studies provide crucial insights into the mechanisms of SNAr reactions. Research on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines (morpholine, piperidine, and pyrrolidine) in aqueous solution demonstrated that the reactions follow a typical SNAr mechanism. researchgate.net The Brønsted-type plots were linear, indicating that the nucleophilic attack is the rate-determining step. researchgate.net

The reactivity of the nucleophiles was found to decrease in the order: pyrrolidine > piperidine > n-butylamine. researchgate.net The solvent also plays a significant role; reactions in dimethyl sulfoxide (DMSO) showed different kinetic profiles compared to those in acetonitrile, highlighting the influence of solvent properties like polarity and hydrogen-bonding ability on the reaction pathway. researchgate.netnih.gov For some systems, base catalysis is observed, which suggests that the deprotonation of the zwitterionic intermediate can become rate-limiting, particularly with poorer leaving groups or in less polar solvents. nih.govresearchgate.net

Table 1: Second-Order Rate Constants for the Reaction of Methoxy-Nitropyridines with Secondary Amines Data extracted from a kinetic study of related analogues in aqueous solution at 20°C. researchgate.net

| Nucleophile | Substrate | k (L mol⁻¹ s⁻¹) |

| Morpholine | 2-methoxy-3-nitropyridine | 1.15 x 10⁻⁵ |

| Piperidine | 2-methoxy-3-nitropyridine | 3.09 x 10⁻⁵ |

| Pyrrolidine | 2-methoxy-3-nitropyridine | 6.49 x 10⁻⁵ |

| Morpholine | 2-methoxy-5-nitropyridine | 1.29 x 10⁻⁴ |

| Piperidine | 2-methoxy-5-nitropyridine | 3.55 x 10⁻⁴ |

| Pyrrolidine | 2-methoxy-5-nitropyridine | 7.41 x 10⁻⁴ |

These kinetic data underscore the electronic effects of substituent positioning. The greater reactivity of 2-methoxy-5-nitropyridine compared to its 3-nitro isomer can be attributed to more effective stabilization of the Meisenheimer intermediate when the nitro group is at the para-like C-5 position relative to the C-2 reaction center. researchgate.net

Single-Electron Transfer (SET) Processes in Substituted Pyridines

While many reactions of nitropyridines proceed via two-electron polar mechanisms like SNAr, the involvement of single-electron transfer (SET) processes has been increasingly recognized. acs.org A SET mechanism involves the transfer of a single electron from a donor to an acceptor, generating radical ion pairs. cardiff.ac.uk The highly electron-deficient nature of the nitropyridine ring makes it a potential electron acceptor in the presence of a suitable electron donor.

SET pathways are often initiated photochemically or through the interaction of strong electron donors with electron acceptors. acs.orgcardiff.ac.uk In the context of substituted pyridines, SET has been observed in Frustrated Lewis Pair (FLP) chemistry and in photocatalytic reactions. cardiff.ac.uk For example, pyridine N-oxides can be oxidized via SET by an excited photocatalyst to generate N-oxy radicals, which are potent hydrogen atom abstractors. nih.gov The feasibility of a SET process can be evaluated by considering the redox potentials of the donor and acceptor molecules. acs.org While direct evidence for SET in reactions involving this compound is not extensively documented, its electronic properties suggest that such pathways could be accessible under specific reaction conditions, such as in the presence of photocatalysts or strong reducing agents, leading to radical-mediated transformations. acs.org

Redox Chemistry of the Nitro Group and its Derivatives

The nitro group is a versatile functional group that plays a central role in the redox chemistry of nitroaromatic compounds. wikipedia.org It is a powerful oxidant, and its reduction is one of the most important transformations of this class of molecules. wikipedia.org The reduction of an aromatic nitro group typically proceeds in a stepwise manner through several intermediates. nih.gov

The six-electron reduction of a nitro group (R-NO2) leads to the corresponding amine (R-NH2) via nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates. nih.gov

R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O (Nitro to Nitroso)

R-NO + 2e⁻ + 2H⁺ → R-NHOH (Nitroso to Hydroxylamino)

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O (Hydroxylamino to Amine)

A wide variety of reducing agents can effect this transformation, including catalytic hydrogenation (e.g., H2/Pd, Pt, or Ni), dissolving metal reductions (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., using hydrazine). wikipedia.org The choice of reagent and reaction conditions can sometimes allow for the isolation of the intermediates. For instance, partial reduction using reagents like tin(II) chloride can yield oximes, while zinc metal can lead to hydroxylamines or N,N'-diarylhydrazines. wikipedia.org

This redox chemistry is fundamental to the synthetic utility of nitropyridines, as the resulting aminopyridines are key building blocks for a vast array of more complex heterocyclic structures. The electron-donating amino group dramatically alters the chemical properties of the pyridine ring compared to the electron-withdrawing nitro group, facilitating subsequent reactions like electrophilic aromatic substitution. nih.gov

Reduction of Nitro Groups to Amino Groups

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals, as the amino group serves as a versatile handle for further functionalization. A variety of methods have been developed for this reduction, with the choice of reagent often depending on the presence of other functional groups within the molecule. ncert.nic.inorganic-chemistry.orgwikipedia.org For nitropyridine analogues, common reduction methods include catalytic hydrogenation and the use of metals in acidic media. ncert.nic.incommonorganicchemistry.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a significant consideration with this approach is its potential to reduce other susceptible functional groups. commonorganicchemistry.com For instance, in the case of this compound analogues, dehalogenation of the chloro-substituent can be a competing reaction. The use of Raney nickel is sometimes preferred when dehalogenation is a concern. commonorganicchemistry.com

Reduction with metals in an acidic environment offers a milder alternative that can often preserve other reducible functionalities. ncert.nic.incommonorganicchemistry.com A widely used method is the reaction with iron filings in the presence of an acid such as hydrochloric acid or acetic acid. ncert.nic.incommonorganicchemistry.com This method is particularly advantageous in industrial settings due to its cost-effectiveness. The reaction is initiated with a small amount of acid, as the iron(II) chloride formed is hydrolyzed, regenerating the acid in the process. ncert.nic.in Other metal-based systems, such as tin(II) chloride (SnCl₂) and zinc (Zn) in acidic conditions, are also effective for this transformation and are known for their mildness. commonorganicchemistry.com For substrates that are sensitive to acidic conditions, sodium sulfide (Na₂S) can be employed as an alternative reducing agent, which can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is generally not suitable for the reduction of aromatic nitro compounds to amines as it tends to form azo products. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Nitro Groups to Amines

| Reagent/Catalyst | Typical Conditions | General Applicability & Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient for both aromatic and aliphatic nitro groups. May cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Effective for nitro group reduction. Often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Iron powder, acidic solution | A mild and cost-effective method. Tolerates many other functional groups. ncert.nic.incommonorganicchemistry.com |

| SnCl₂ | Acidic or alcoholic solvent | A mild reagent suitable for substrates with other reducible groups. commonorganicchemistry.com |

| Zn/AcOH | Zinc dust, acetic acid | Provides a mild reduction of nitro groups. commonorganicchemistry.com |

| Na₂S | Aqueous or alcoholic solution | Useful for substrates incompatible with hydrogenation or acidic conditions. Can offer selectivity. commonorganicchemistry.com |

Oxidative Substitution Reactions

Oxidative substitution reactions provide a pathway for the functionalization of electron-deficient aromatic rings, such as nitropyridines, by formally substituting a hydrogen atom. One prominent example of this type of reaction is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). researchgate.net In this process, a nucleophile attacks the nitroaromatic ring at a position occupied by a hydrogen atom, forming a σ-adduct. This intermediate is then oxidized to regenerate the aromatic system, resulting in the net substitution of a C-H bond. researchgate.netnih.gov

For analogues of this compound, the electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack. The positions para and ortho to the nitro group are particularly activated. In the context of ONSH, this allows for the introduction of various nucleophiles, such as carbanions or amines, directly onto the pyridine ring without the need for a pre-installed leaving group at the site of substitution. researchgate.netchempanda.com The reaction is typically carried out in the presence of an oxidizing agent, which can be as simple as molecular oxygen, to facilitate the final aromatization step. researchgate.net Mechanistic studies, including DFT calculations, have supported a dianion pathway with oxidation being the rate-limiting step in some cases. researchgate.net This methodology offers a powerful tool for the C-H functionalization of nitropyridine systems. researchgate.net

Ring Transformation and Rearrangement Reactions

The pyridine ring, particularly when substituted with strong electron-withdrawing groups like a nitro group, can undergo fascinating transformations and rearrangements. These reactions can lead to the formation of different heterocyclic systems or rearranged isomers, often proceeding through complex mechanistic pathways.

Nitro Group Migration Mechanisms (e.g., sigmatropic shift)

Nitro group migrations on aromatic rings, while not as common as other rearrangements, have been reported under specific conditions. clockss.org A notable mechanism for such a migration in pyridine derivatives involves a sigmatropic shift. For instance, the nitration of pyridine with dinitrogen pentoxide (N₂O₅) does not proceed through a typical electrophilic aromatic substitution. Instead, the reaction forms an N-nitropyridinium ion intermediate. chempanda.comrsc.orgresearchgate.net This intermediate can then undergo a rearrangement where the nitro group migrates from the nitrogen atom (position 1) to a carbon atom on the ring, typically the 3-position. This transformation has been described as a clockss.orgoup.com sigmatropic shift. chempanda.comrsc.orgresearchgate.netresearchgate.net This mechanistic pathway is supported by studies on the reaction of 3-acetylpyridine, where the nitro group regioselectively migrates to the 3-position after the initial formation of a 1,2-dihydropyridine intermediate. rsc.org

Another context in which nitro group migration has been observed is during the reaction of halo-substituted nitropyridines with amines. In the reaction of 3-bromo-4-nitropyridine with an amine, an unexpected product resulting from the migration of the nitro group was identified as the major product. clockss.org This suggests that under certain nucleophilic substitution conditions, rearrangement pathways can compete with or even dominate the expected substitution. Such migrations highlight the dynamic nature of substituted pyridine rings and the potential for complex reaction outcomes. clockss.org

Ring-Opening Reactions with Nucleophiles

The electron-deficient nature of the pyridine ring, especially when quaternized or bearing strong electron-withdrawing groups, makes it susceptible to attack by strong nucleophiles, which can lead to ring-opening reactions. For example, the attack of a hydroxyl nucleophile on 4-pyridylpyridinium chloride can initiate a sequence of reactions that results in the cleavage of the pyridine ring to form glutaconic aldehyde and 4-aminopyridine. researchgate.net This type of reaction underscores the lability of the pyridine ring under specific conditions. While not a direct analogue of this compound, this example illustrates a fundamental reactivity pattern of pyridinium systems. The presence of a nitro group in analogues of this compound would further enhance the electrophilicity of the ring, potentially making it more prone to ring-opening by potent nucleophiles under certain conditions.

Metal-Catalyzed Reactions of Substituted Pyridines

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For substituted pyridines, these reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of complex molecules with diverse applications. commonorganicchemistry.comnih.govnih.govbeilstein-journals.orgresearchgate.net

Cross-Coupling Procedures for Functionalization

The chlorine atom in this compound analogues serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and other related coupling reactions are particularly powerful for the functionalization of chloropyridines. nih.govbeilstein-journals.orgresearchgate.net

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds by coupling an organoboron compound with a halide. researchgate.netnih.govthieme-connect.com For chloropyridines, this reaction is often catalyzed by palladium complexes. thieme-connect.comacs.org The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, palladium acetate in combination with a suitable phosphine ligand is often effective. nih.gov In some cases, ligand-free Suzuki reactions of chloropyridines have been developed, particularly in aqueous media, offering a more environmentally benign approach. researchgate.netnih.gov The reactivity of chloropyridines in Suzuki coupling can be position-dependent, with 2- and 4-chloropyridines often reacting smoothly, while 3-chloropyridines can sometimes require more specialized catalyst systems. acs.orgrsc.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. researchgate.netwikipedia.org This reaction is a powerful method for the vinylation of chloropyridines. researchgate.net Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). wikipedia.org The reaction conditions can be tailored to control the stereoselectivity of the resulting alkene. organic-chemistry.org

Other metal-catalyzed cross-coupling reactions are also applicable to chloropyridines. Cobalt-catalyzed cross-coupling of chloropyridines with Grignard reagents has been shown to be an effective method for alkylation and arylation. oup.com Similarly, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides provides a route to 2-alkylated pyridines. nih.govnih.gov These methods expand the toolbox available for the functionalization of pyridine rings, allowing for the introduction of a wide range of substituents.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Functionalizing Chloropyridines

| Reaction Name | Catalyst/Metal | Coupling Partner | Product Type | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Aryl/vinyl boronic acids or esters | Aryl/vinyl pyridines | Widely used for C(sp²)-C(sp²) bond formation. Ligand choice is critical. nih.govthieme-connect.comresearchgate.net |

| Heck Reaction | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Alkenes | Alkenyl pyridines | Forms substituted alkenes, typically with trans stereoselectivity. researchgate.netwikipedia.orgorganic-chemistry.org |

| Cobalt-Catalyzed Coupling | Cobalt (e.g., Co(acac)₂) | Grignard reagents (e.g., PhCH₂MgCl) | Alkyl/benzyl pyridines | Effective for C(sp²)-C(sp³) bond formation. oup.com |

| Nickel-Catalyzed Cross-Electrophile Coupling | Nickel (e.g., NiBr₂·3H₂O) | Alkyl bromides | Alkyl pyridines | Couples two different electrophiles. nih.govnih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium on carbon |

| Raney nickel |

| Hydrochloric acid |

| Acetic acid |

| Iron(II) chloride |

| Tin(II) chloride |

| Zinc |

| Sodium sulfide |

| Lithium aluminum hydride |

| Dinitrogen pentoxide |

| 3-Acetylpyridine |

| 3-Bromo-4-nitropyridine |

| 4-Pyridylpyridinium chloride |

| Glutaconic aldehyde |

| 4-Aminopyridine |

| Palladium acetate |

| Triphenylphosphine |

| Tetrakis(triphenylphosphine)palladium(0) |

| Cobalt(II) acetylacetonate |

| Nickel(II) bromide trihydrate |

| Grignard reagents |

| Alkyl bromides |

| Boronic acids |

Cycloaddition Reactions (e.g., Diels-Alder with 2,6-dimethoxypyridine)scilit.com

The reactivity of this compound analogues in cycloaddition reactions, particularly the Diels-Alder reaction, is of significant interest for the synthesis of complex heterocyclic frameworks. The electronic properties of this compound, characterized by an electron-deficient pyridine ring due to the presence of the nitro group and the chlorine atom, suggest that it would behave as a dienophile in polar Diels-Alder reactions. sciforum.netorganic-chemistry.org In such reactions, the dienophile's reactivity is enhanced by electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). sciforum.net

A theoretical examination of the proposed Diels-Alder reaction between this compound (as the dienophile) and 2,6-dimethoxypyridine (as the diene) suggests a normal electron-demand cycloaddition. The electron-donating methoxy groups on 2,6-dimethoxypyridine increase the energy of its Highest Occupied Molecular Orbital (HOMO), facilitating the interaction with the LUMO of the electron-poor dienophile.

For the reaction to occur, 2,6-dimethoxypyridine would need to overcome its aromatic stabilization to act as a diene. This can often be a significant energy barrier. However, the dearomatization of pyridine rings to enable their participation in Diels-Alder reactions has been achieved, notably through the use of transition metal promoters. For instance, tungsten complexes have been shown to promote the dearomatization of 2,6-dimethoxypyridine, allowing it to function as a potent 2-azadiene synthon in cycloaddition reactions.

The anticipated reaction would proceed via a [4+2] cycloaddition mechanism, leading to the formation of a bicyclic adduct. The initial cycloadduct would likely undergo subsequent rearomatization or rearrangement, potentially with the elimination of a small molecule, to yield a more stable aromatic product. The specific pathway and final product would be influenced by the reaction conditions and the stability of the intermediates.

Below is a table summarizing the expected roles of the reactants and typical conditions for analogous Diels-Alder reactions involving heterocyclic compounds.

| Reactant | Role | Key Substituents | Expected Reactivity |

| This compound | Dienophile | Nitro group (electron-withdrawing) | High electrophilicity, promoting reaction with an electron-rich diene. |

| Chlorine atom (electron-withdrawing) | |||

| Methoxy groups (electron-donating) | Modulate the overall electron density of the ring. | ||

| 2,6-Dimethoxypyridine | Diene | Methoxy groups (electron-donating) | High nucleophilicity, but requires overcoming aromaticity, possibly aided by a catalyst or harsh reaction conditions. |

Table 1. Predicted Roles and Reactivity in the Diels-Alder Reaction.

It is important to note that while the theoretical framework is robust, the actual outcome of this specific reaction would require experimental verification. Factors such as steric hindrance from the methoxy groups and the precise electronic effects of the substituents would play a crucial role in the feasibility and selectivity of the cycloaddition.

A comprehensive search for specific experimental and computational spectroscopic data for the compound This compound has been conducted. The objective was to gather detailed information required to construct an in-depth scientific article focusing on its advanced spectroscopic and structural characterization, as per the requested outline.

While general methodologies for the spectroscopic analysis of related pyridine derivatives exist, applying this generalized information would not meet the strict requirement of focusing solely on this compound and would compromise scientific accuracy. The creation of the requested detailed data tables and in-depth analysis for each specified subsection is not possible without access to primary experimental or computational data for this specific compound.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific data for "this compound."

Theoretical and Computational Chemistry of 3 Chloro 5,6 Dimethoxy 2 Nitropyridine

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.org For 3-Chloro-5,6-dimethoxy-2-nitropyridine, DFT calculations would provide fundamental insights into its molecular characteristics.

Validation of Theoretical Data with Experimental Spectroscopic Results

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. dergipark.org.tr Calculated vibrational frequencies (FT-IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) for this compound would be compared with experimentally obtained spectra. A high degree of correlation between the theoretical and experimental data would confirm the accuracy of the computational method and the optimized molecular structure. dergipark.org.trresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

FMO theory is essential for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

Interpretation of Electronic Transitions and Reactivity

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity. For this compound, the analysis would identify the spatial distribution of these orbitals. It is likely that the HOMO would be localized over the electron-rich dimethoxy-substituted pyridine (B92270) ring, while the LUMO would be concentrated around the electron-withdrawing nitro group and the chloro-substituted carbon, indicating the likely sites for nucleophilic and electrophilic attack. wuxibiology.com

Interactive Data Table: Hypothetical FMO Parameters Below is a hypothetical representation of FMO data that would be generated from a DFT calculation.

| Parameter | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.4 | Difference between LUMO and HOMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net

Mapping Charge Density Distribution and Sites of Chemical Reactivity

An MEP map of this compound would use a color scale to represent different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red) would indicate electron-rich areas, which are susceptible to electrophilic attack. These would likely be found around the oxygen atoms of the nitro and methoxy (B1213986) groups. Regions of positive potential (colored blue) would denote electron-deficient areas, prone to nucleophilic attack, likely near the hydrogen atoms and potentially the carbon atom attached to the chlorine. researchgate.netbhu.ac.in Neutral regions would be colored green. This map provides a clear, intuitive guide to the molecule's reactive behavior. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis of this compound

Investigation of Intramolecular Charge Transfers and Interactions

Intramolecular charge transfer (ICT) is a key phenomenon in molecules with electron-donating and electron-accepting groups. rsc.orgmdpi.comresearchgate.net In this compound, the methoxy groups (-OCH3) at positions 5 and 6 are electron-donating, while the nitro group (-NO2) at position 2 and the chloro group (-Cl) at position 3 are electron-withdrawing. This arrangement facilitates intramolecular charge transfer from the electron-rich methoxy groups and the pyridine ring to the electron-deficient nitro and chloro substituents.

NBO analysis would quantify these interactions by examining the delocalization of electron density from the lone pairs of the oxygen atoms in the methoxy groups and the nitrogen atom of the pyridine ring into the antibonding orbitals of the nitro and chloro groups. These interactions, often referred to as hyperconjugative interactions, stabilize the molecule. The stability and charge delocalization of nitropyridines have been studied using NBO analysis, highlighting the significant role of such interactions. researchgate.net

The presence of strong electron-withdrawing groups like the nitro group can lead to a significant redistribution of electron density within the heterocyclic system, which in turn influences the molecule's reactivity. nih.gov In similar molecules, NBO analysis has provided clear evidence for the electronic interplay between substituents and the aromatic ring. nih.gov For this compound, a significant charge transfer from the pyridine ring and the methoxy groups to the nitro group is expected.

Below is an illustrative table of the types of donor-acceptor interactions that would be expected in this compound, based on general principles of NBO analysis.

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2)) (kcal/mol) |

| LP (O) of -OCH3 | π* (C=C) of pyridine ring | Moderate |

| LP (N) of pyridine ring | σ* (C-Cl) | Low to Moderate |

| π (C=C) of pyridine ring | π* (N=O) of -NO2 | High |

| LP (O) of -OCH3 | π* (N=O) of -NO2 | Moderate to High |

Note: The stabilization energies are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Thermodynamic Property Calculations Relevant to Reaction Pathways

Computational chemistry allows for the calculation of thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactants, transition states, and products. These calculations are crucial for understanding the feasibility and spontaneity of reaction pathways.

Activation Parameters and Isokinetic Relationships in Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a common reaction for chloro-substituted nitropyridines. nih.govechemi.comstackexchange.comquimicaorganica.org The reaction of this compound with a nucleophile would proceed via an addition-elimination mechanism, forming a Meisenheimer intermediate. nih.gov

Computational studies can determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for such reactions. For related systems, low activation enthalpies and highly negative activation entropies have been reported, which can be indicative of a highly ordered transition state. researchgate.net

An isokinetic relationship can be investigated by studying a series of related reactions, for example, by varying the nucleophile. A linear correlation between ΔH‡ and ΔS‡ would suggest a common reaction mechanism across the series. For the nucleophilic substitution reactions of some nitropyridines, good isokinetic relationships have been observed. researchgate.net

The following table illustrates hypothetical activation parameters for the nucleophilic substitution of this compound with different nucleophiles, based on trends observed in similar systems.

| Nucleophile | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) at 298 K |

| Methoxide | 15.2 | -25.8 | 22.9 |

| Ethoxide | 16.0 | -24.5 | 23.3 |

| Piperidine | 12.5 | -30.1 | 21.5 |

| Aniline | 18.3 | -22.0 | 24.8 |

Note: This data is hypothetical and for illustrative purposes only.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by providing detailed information about the structures of intermediates and transition states, as well as the energy profile of the reaction pathway. rsc.orgrsc.orgmontclair.edu

For the nucleophilic aromatic substitution of this compound, computational modeling can be used to:

Identify the regioselectivity of nucleophilic attack: The pyridine ring has multiple sites for nucleophilic attack. Computational modeling can predict the most favorable site of attack by comparing the activation barriers for the formation of different Meisenheimer intermediates. echemi.comstackexchange.com

Characterize the transition states: The geometry and electronic structure of the transition states can be calculated, providing insight into the bond-forming and bond-breaking processes.

Determine the rate-determining step: By calculating the energy of all intermediates and transition states along the reaction coordinate, the rate-determining step can be identified as the one with the highest activation energy. For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. echemi.comstackexchange.com

Investigate the role of substituents: The effect of the methoxy, nitro, and chloro substituents on the reaction mechanism and reactivity can be systematically studied by comparing the computed reaction profiles with those of simpler, related molecules.

While some studies suggest that SNAr reactions may proceed through a concerted mechanism, the classical stepwise addition-elimination mechanism is widely accepted for highly activated systems like nitropyridines. nih.govnih.gov Computational modeling can help to distinguish between these possibilities for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5,6-dimethoxy-2-nitropyridine?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nitration and halogenation. For example, derivatives of chloro-nitropyridine can be synthesized via condensation reactions using α-azahetarylacetonitriles followed by cyclization in pyridine . Intermediate steps may require protecting groups for methoxy substituents, as seen in analogous syntheses of Apixaban intermediates . Ethyl esters or carboxylic acid precursors are often hydrolyzed under basic conditions (e.g., KOH/EtOH) to yield the final product .

Q. How can this compound be purified after synthesis?

- Methodological Answer : Purification commonly employs column chromatography (silica gel or Sephadex LH-20) and preparative TLC, as demonstrated in the isolation of structurally related chlorinated pyridines . Recrystallization from solvents like ethyl ether/hexanes is effective for removing byproducts, with purity confirmed via melting point analysis .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methoxy, nitro, chloro groups) and confirm regioselectivity .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Programs like SHELX refine crystal structures, particularly for resolving steric effects from bulky substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

- Methodological Answer : Use statistical tools like ANOVA to compare batch variability . Probit analysis can model reaction efficiency under different conditions (e.g., solvent polarity, temperature). Investigate intermediates via HPLC or GC-MS to identify yield-limiting steps, as shown in studies of nitro-pyridine derivatives .

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reactivity (e.g., electrophilic substitution sites) . Software like Gaussian or ORCA can optimize geometries and simulate UV-Vis spectra.

Q. How to investigate the mechanistic role of the nitro group in substitution reactions?

- Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots quantify substituent effects on reaction rates. Isotopic labeling (e.g., N-nitration) combined with H-N HMBC NMR tracks nitro group behavior . Comparative studies with analogs (e.g., 3-chloro-5,6-dihydropyridin-2(1H)-one) isolate electronic vs. steric contributions .

Q. What safety protocols mitigate risks from thermal decomposition?

- Methodological Answer : Thermal gravimetric analysis (TGA) identifies decomposition thresholds. Use self-contained breathing apparatus (SCBA) and impervious gloves during handling, as chloro-nitropyridines release irritants like NO upon degradation . Ventilated fume hoods and inert atmospheres (N/Ar) are critical for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.